N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine
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Overview
Description
BPN-15606 is a highly potent, orally active modulator of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. BPN-15606 has shown promise in reducing the levels of amyloid-beta peptides in the central nervous system, making it a potential candidate for the treatment and prevention of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPN-15606 involves multiple steps, including the formation of heterocycles and the integration of various functional groups.
Industrial Production Methods
Industrial production of BPN-15606 would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow chemistry to ensure high yield and purity. The compound is typically produced as a solid and can be dissolved in dimethyl sulfoxide for experimental use .
Chemical Reactions Analysis
Types of Reactions
BPN-15606 primarily undergoes substitution reactions, particularly involving the aromatic rings and nitrogen atoms in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the functional groups on the aromatic rings .
Scientific Research Applications
Mechanism of Action
BPN-15606 exerts its effects by modulating the activity of gamma-secretase, an enzyme complex responsible for the production of amyloid-beta peptides. By binding to gamma-secretase, BPN-15606 reduces the production of amyloid-beta 42 and amyloid-beta 40 peptides, which are associated with the formation of amyloid plaques in the brain. This modulation helps to prevent the accumulation of amyloid plaques and the associated neurodegeneration .
Comparison with Similar Compounds
BPN-15606 is unique among gamma-secretase modulators due to its high potency and oral bioavailability. Similar compounds include:
Semagacestat: A gamma-secretase inhibitor that was discontinued due to adverse effects.
Avagacestat: Another gamma-secretase inhibitor with limited efficacy and safety concerns.
BPN-15606 besylate: A derivative of BPN-15606 with similar properties but different pharmacokinetic characteristics.
BPN-15606 stands out due to its ability to selectively modulate gamma-secretase activity without completely inhibiting it, thereby reducing the risk of side effects associated with complete inhibition .
Properties
IUPAC Name |
N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCREVMHGYOLRL-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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